Ethyl 2-hydroxybut-3-ynoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxybut-3-ynoate can be synthesized through the addition of ethynylmagnesium bromide to an aldehyde . The reaction typically involves the use of ethynylmagnesium bromide, which is prepared by reacting acetylene with magnesium bromide in an ether solvent. The aldehyde is then added to this mixture, resulting in the formation of this compound. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The compound is often stored under refrigeration to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxybut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxobut-3-ynoate.
Reduction: The triple bond can be reduced to form ethyl 2-hydroxybutanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Ethyl 2-oxobut-3-ynoate.
Reduction: Ethyl 2-hydroxybutanoate.
Substitution: Ethyl 2-chlorobut-3-ynoate or ethyl 2-aminobut-3-ynoate.
Scientific Research Applications
Ethyl 2-hydroxybut-3-ynoate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxybut-3-ynoate involves its reactivity towards nucleophiles and electrophiles. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Ethyl 2-hydroxybutanoate: Similar in structure but lacks the triple bond, making it less reactive in certain chemical transformations.
Ethyl 2-oxobut-3-ynoate: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity patterns.
Ethyl 2-chlorobut-3-ynoate: A halogenated derivative with distinct reactivity due to the presence of the chlorine atom.
Uniqueness: Ethyl 2-hydroxybut-3-ynoate is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
ethyl 2-hydroxybut-3-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWLVFKOPXSIAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657495 |
Source
|
Record name | Ethyl 2-hydroxybut-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18418-08-1 |
Source
|
Record name | Ethyl 2-hydroxybut-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Hydroxy-3-butynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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